(Spiro[5,5-adamantyl])-2-phenyl-1,2,4-triazolan-3-one
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Overview
Description
Synthesis Analysis
The synthesis of spiro compounds has seen major developments in recent years . Defined as a bicycle connected by a single fully-substitified carbon atom, spirocycles are inherently highly 3-dimensional structures . The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry .Molecular Structure Analysis
The molecular structure of spiro compounds is unique due to their conformational features. The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally . This orthogonal orientation of the rings is often masked in planar representations of the molecule .Physical and Chemical Properties Analysis
Spiro compounds have unique physical and chemical properties due to their distinct structure. They can improve certain physicochemical properties such as lipophilicity, aqueous solubility and metabolic stability, in comparison to the respective monocyclic structure .Scientific Research Applications
Protection Against Influenza
One of the earliest scientific research applications of adamantane derivatives was the development of a new adamantane compound for protecting against A-Hong Kong-68 influenza virus. In a clinical trial, volunteers treated with this compound showed fewer symptoms, antibody rises, and virus excretions compared to the placebo group, suggesting a potential role in influenza prophylaxis and therapy (Beare et al., 1972).
Neurotransmitter Receptor Analysis
Adamantane compounds have also been used in studies examining neurotransmitter receptors in the brain. A study utilized [3H]spiroperidol, an adamantane derivative, to label dopamine D2 receptors in the human brain, showing that the binding of these receptors declined with age in various brain areas. This decline was attributed to a decrease in the number of receptors, highlighting the impact of aging on neurotransmitter receptor systems (Rinne, 1987).
Detection of Synthetic Cannabinoids
In the field of toxicology, adamantane derivatives have been utilized as markers. 1-Adamantylamine, a simple adamantane derivative, was identified as a urinary marker for screening third-generation adamantyl-type synthetic cannabinoids. This marker was incorporated into routine drug screening, emphasizing the significance of adaptable toxicology screening services to adapt to evolving drug use patterns (Ford & Berg, 2016).
Therapeutic Use in Neurological Conditions
Adamantane derivatives, like amantadine (1-amino-adamantane), have been clinically used for managing Parkinson's disease and drug-induced extrapyramidal symptoms. Studies have revealed that amantadine concentrations in the central nervous system under therapeutic conditions are homogeneously distributed over various brain areas and are much higher in brain tissue compared to serum and cerebrospinal fluid, possibly due to intralysosomal accumulation (Kornhuber et al., 1995).
Mechanism of Action
The mechanism of action of spiro compounds can vary widely depending on their specific structure and the context in which they are used. For instance, some spiro compounds have been studied for their ability to undergo a reversible photoinduced transformation accompanied by changes in the absorption spectra and other optical characteristics .
Future Directions
Properties
IUPAC Name |
2-phenylspiro[1,2,4-triazolidine-5,2'-adamantane]-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c21-16-18-17(19-20(16)15-4-2-1-3-5-15)13-7-11-6-12(9-13)10-14(17)8-11/h1-5,11-14,19H,6-10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTDMALBMKPBED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C34NC(=O)N(N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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